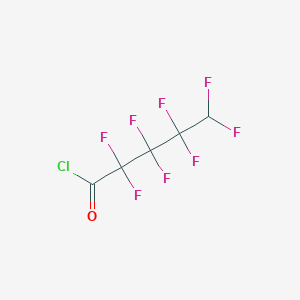

5H-Octafluoropentanoyl chloride

Vue d'ensemble

Description

5H-Octafluoropentanoyl chloride: is a chemical compound with the molecular formula C5HClF8O . It is a clear, brown liquid with a boiling point of 86°C and a density of 1.67 g/cm³ . This compound is known for its high reactivity due to the presence of the acyl chloride functional group, making it a valuable intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5H-Octafluoropentanoyl chloride can be synthesized through the chlorination of 5H-Octafluoropentanoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of thionyl chloride to 5H-Octafluoropentanoic acid under controlled temperature and pressure conditions. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 5H-Octafluoropentanoyl chloride readily undergoes nucleophilic substitution reactions due to the presence of the acyl chloride group.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 5H-Octafluoropentanoic acid and hydrochloric acid.

Common Reagents and Conditions:

Amines: React with this compound to form amides.

Alcohols: React with this compound to form esters.

Water: Hydrolyzes this compound to form the corresponding carboxylic acid.

Major Products Formed:

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Thioesters: Formed from the reaction with thiols.

Carboxylic Acid: Formed from hydrolysis.

Applications De Recherche Scientifique

Organic Synthesis

5H-Octafluoropentanoyl chloride serves as a versatile reagent in organic synthesis. Its structure allows for the introduction of fluorinated moieties into organic molecules, which can enhance their biological activity and stability. The compound is particularly useful in the synthesis of fluorinated pharmaceuticals and agrochemicals, where fluorination can significantly alter the pharmacokinetics and bioactivity of the resulting compounds.

Key Applications:

- Fluorinated Drug Development: Fluorinated compounds often exhibit improved metabolic stability and bioavailability. This compound is used to synthesize novel fluorinated drug candidates.

- Agrochemical Synthesis: The compound's ability to modify the chemical properties of pesticides and herbicides enhances their efficacy and environmental stability.

Analytical Chemistry

In analytical chemistry, this compound is employed as a derivatizing agent for polar analytes. Its use improves the detection limits and separation efficiency in gas chromatography and mass spectrometry.

Case Study:

A study demonstrated that derivatives formed with this compound exhibited optimal volatility for gas chromatography separation, allowing for the detection of trace levels of highly polar compounds in complex matrices such as environmental samples .

Advantages:

- Enhanced Detection: The compound provides stable derivatives that are easily detectable as negative ions, facilitating the analysis of various analytes including organic acids and alcohols.

- Rapid Derivatization Process: The derivatization process is efficient, often taking less than ten minutes from sample preparation to analysis .

Materials Science

The unique properties of this compound make it suitable for applications in materials science, particularly in the development of coatings and surface treatments.

Applications:

- Hydrophobic Coatings: The incorporation of this compound into polymer matrices can impart hydrophobic and oleophobic characteristics to surfaces, making them resistant to water and oil.

- Fluoropolymer Production: It is used in the synthesis of fluoropolymers that exhibit high thermal stability and chemical resistance, beneficial for industrial applications.

Biomedical Research

In biomedical research, this compound has potential applications in drug delivery systems due to its ability to form stable complexes with various drugs.

Research Insights:

- Drug Delivery Vehicles: Studies indicate that compounds derived from this compound can be utilized as carriers for targeted drug delivery, enhancing the therapeutic efficacy while minimizing side effects .

- Biomolecule Modification: The compound can modify biomolecules to increase their resistance to enzymatic degradation, thereby improving their stability in biological environments.

Mécanisme D'action

The mechanism of action of 5H-Octafluoropentanoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of various derivatives. These reactions often involve the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid .

Molecular Targets and Pathways:

Proteins and Peptides: this compound can acylate amino groups in proteins and peptides, leading to the formation of stable amide bonds.

Small Molecules: It can react with small molecules containing nucleophilic functional groups, leading to the formation of esters, thioesters, and other derivatives.

Comparaison Avec Des Composés Similaires

5H-Octafluoropentanoic acid: The parent compound from which 5H-Octafluoropentanoyl chloride is derived.

5H-Octafluoropentanamide: Formed from the reaction of this compound with ammonia or amines.

5H-Octafluoropentanoate esters: Formed from the reaction of this compound with alcohols.

Uniqueness: this compound is unique due to its high reactivity and ability to introduce the 5H-Octafluoropentanoyl group into various molecules. This makes it a valuable reagent in organic synthesis and industrial applications .

Activité Biologique

5H-Octafluoropentanoyl chloride (OFPC) is a fluorinated compound that has garnered attention for its potential applications in various biological and chemical contexts. This article explores the biological activity of OFPC, including its synthesis, physicochemical properties, and relevant case studies that highlight its interactions with biological systems.

Synthesis and Properties

This compound is synthesized from 2,2,3,3,4,4,5,5-octafluoro-1-pentanol through a reaction with phosgene in the presence of pyridine as a catalyst. The synthesis process involves careful control of temperature and reaction conditions to ensure high purity and yield of the desired product. The boiling point of OFPC is reported to be approximately 150–155 °C, indicating its volatility and the need for careful storage under refrigeration at low temperatures to maintain stability .

Physicochemical Characteristics

The unique properties of OFPC stem from its fluorinated structure, which imparts hydrophobic characteristics that can influence its biological interactions. The compound exhibits low solubility in water but good solubility in organic solvents, making it suitable for various analytical applications. Its partition coefficients between different phases (e.g., octanol-water) indicate a significant lipophilicity, which can affect cellular uptake and distribution within biological systems .

Cytotoxicity Studies

Research has demonstrated that OFPC exhibits varied cytotoxic effects depending on concentration and exposure time. In vitro studies using human cell lines have shown that OFPC can induce cytotoxicity at higher concentrations, with effects on cell viability assessed through assays like the Resazurin reduction assay. For instance, exposure to concentrations above 8 mM resulted in significant decreases in cell viability in specific lung cancer cell lines .

Derivatization Applications

OFPC has been utilized as a derivatizing agent in mass spectrometry to enhance the detection sensitivity of various biological analytes. Its ability to form stable derivatives with hydrophilic compounds allows for improved analytical performance in detecting low-abundance biomolecules. This application is particularly relevant in environmental and food safety testing where sensitive detection methods are required .

Case Studies

- Fluorinated Probes for Imaging : A study explored the use of fluorinated polymer probes incorporating OFPC segments for magnetic resonance imaging (MRI). The polymer's structure allowed for extended circulation times in blood and reduced uptake by macrophages, enhancing imaging contrast and targeting capabilities .

- Reactivity with Biological Molecules : Another investigation focused on the reactivity of OFPC with various biomolecules, demonstrating its potential as a tool for modifying proteins and other macromolecules. This reactivity can facilitate the development of targeted drug delivery systems or diagnostic agents .

Summary Table of Biological Activity

| Study | Cell Line | Concentration (mM) | Effect | Methodology |

|---|---|---|---|---|

| Cytotoxicity | NCI-H358 (lung cancer) | >8 | Decreased viability | Resazurin reduction assay |

| Imaging Probes | Various tissues | N/A | Enhanced imaging contrast | MRI with fluorinated polymers |

| Derivatization | Various analytes | Variable | Improved detection sensitivity | Mass spectrometry |

Propriétés

IUPAC Name |

2,2,3,3,4,4,5,5-octafluoropentanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HClF8O/c6-1(15)3(9,10)5(13,14)4(11,12)2(7)8/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMTHNTFUIUGECX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)Cl)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HClF8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379728 | |

| Record name | 5H-Octafluoropentanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376-71-6 | |

| Record name | 2,2,3,3,4,4,5,5-Octafluoropentanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=376-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5H-Octafluoropentanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 376-71-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.